4-Desmethoxy Omeprazole-d3 is a deuterated analog of 4-desmethoxy omeprazole, a known metabolite of omeprazole. Omeprazole itself is a substituted benzimidazole, widely utilized as a proton pump inhibitor for treating various gastric acid-related disorders. [, ] The "d3" designation indicates that three hydrogen atoms within the molecule have been replaced with deuterium isotopes. This isotopic substitution typically serves as a valuable tool in various analytical techniques, particularly in mass spectrometry, where it aids in distinguishing the compound from its non-deuterated counterpart.
4-Desmethoxy Omeprazole-d3 is a deuterated derivative of the well-known proton pump inhibitor, Omeprazole. This compound is primarily utilized in scientific research to study drug metabolism and pharmacokinetics due to the presence of deuterium, which enhances its stability and allows for precise tracking in biological systems. The molecular formula of 4-Desmethoxy Omeprazole-d3 is with a molecular weight of 318.41 g/mol .
Source: This compound can be synthesized from Omeprazole through specific chemical modifications that include the removal of the methoxy group and subsequent deuteration.
Classification: 4-Desmethoxy Omeprazole-d3 falls under the category of pharmaceutical compounds, specifically as a proton pump inhibitor. It is classified as an impurity or metabolite in the context of drug development and analysis .
The synthesis of 4-Desmethoxy Omeprazole-d3 involves several key methods:
The molecular structure of 4-Desmethoxy Omeprazole-d3 consists of a benzimidazole ring system connected to a pyridine moiety, with specific modifications that include:
4-Desmethoxy Omeprazole-d3 can undergo various chemical reactions, including:
The mechanism of action for 4-Desmethoxy Omeprazole-d3 mirrors that of its parent compound, Omeprazole:
4-Desmethoxy Omeprazole-d3 finds significant applications primarily in scientific research:
Omeprazole, a proton pump inhibitor (PPI), is clinically used to treat acid-related gastrointestinal disorders by inhibiting gastric acid secretion through covalent binding to H⁺/K⁺-ATPase in parietal cells. Beyond its primary mechanism, omeprazole exhibits competitive inhibition of cytochrome P450 enzymes (notably CYP2C19 with Kᵢ = 2–6 μM) and demonstrates antibacterial effects against Gram-positive and Gram-negative strains [6]. Derivatives like 4-Desmethoxy Omeprazole (C₁₆H₁₇N₃O₂S, MW 315.39 g/mol) are pharmacologically significant metabolites formed via hepatic metabolism. The removal of the 4-methoxy group alters electronic properties and binding affinity, potentially enhancing metabolic stability [6] [8]. Deuterated analogs such as 4-Desmethoxy Omeprazole-d3 (C₁₆H₁₄D₃N₃O₂S, MW 318.41 g/mol) retain the core benzimidazole-pyridine scaffold but incorporate deuterium at strategic positions to modulate pharmacokinetics [2] [3].
Table 1: Key Chemical Properties of Omeprazole Derivatives
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Modifications |
---|---|---|---|---|
Omeprazole | C₁₇H₁₉N₃O₃S | 73590-58-6 | 345.42 | None |
4-Desmethoxy Omeprazole | C₁₆H₁₇N₃O₂S | 110374-16-8 | 315.39 | Methoxy group removal at C4 |
4-Desmethoxy Omeprazole-d3 | C₁₆H₁₄D₃N₃O₂S | 1794759-05-9 | 318.41 | Deuterium substitution + desmethoxy |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into drug molecules to create "heavy drugs" with enhanced metabolic stability. The kinetic isotope effect (KIE) arises because C–²H bonds cleave slower than C–¹H bonds, potentially reducing first-pass metabolism and prolonging half-lives [4]. 4-Desmethoxy Omeprazole-d3 exemplifies this approach, featuring three deuterium atoms at the methoxy position (trideuteriomethoxy group: OCD₃) [3] [5]. This modification is critical for:
The 4-desmethoxy modification in omeprazole derivatives eliminates a methoxy group (–OCH₃) from the benzimidazole ring at position C4. This alteration impacts:
[2H]C([2H])([2H])Oc1ccc2nc([nH]c2c1)S(=O)Cc3ncc(C)cc3C
) explicitly defines deuterium placement [3]. 4-Desmethoxy Omeprazole-d3 is indispensable in advanced pharmacokinetic and metabolic identification (MetID) studies. Key applications include:
Tissue-Specific Metabolite Profiling
In a landmark study, co-administration of omeprazole and D₃-omeprazole (1:1) in mice via intravenous, intraperitoneal, and oral routes enabled comprehensive metabolite profiling in plasma and brain tissues. Using LC-QTOF-MS with information-dependent analysis (IDA), researchers identified 17 metabolites, with unique profiles observed in the brain versus plasma. The consistent 3 Da mass difference allowed unambiguous discrimination of drug-related metabolites from endogenous compounds [4].
Brain Penetration Assessment
Deuterated standards facilitate precise measurement of brain-to-plasma partition coefficients (Kp). A satellite study quantified omeprazole distribution, revealing route-dependent brain exposure—critical for investigating omeprazole’s purported neuroprotective effects via anti-inflammatory mechanisms in microglial cells [4] [6].
Table 2: Metabolic Pathways Identified Using Deuterated Omeprazole Analogs
Metabolic Pathway | Plasma Metabolites Detected | Brain Metabolites Detected | Technique Used |
---|---|---|---|
Sulfoxidation | Yes | Yes | LC-QTOF-MS / IDA |
5-Hydroxylation | Yes | No | High-resolution MS |
O-Demethylation | Yes | Limited | Isotope ratio patterning |
Pyridine N-Oxidation | Yes | Yes | Mass defect filtering |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: